gamma-Strophanthin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

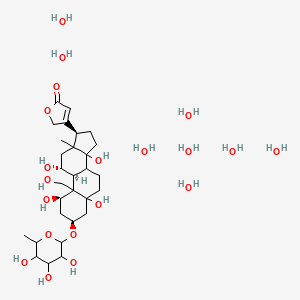

Molecular Formula |

C29H60O20 |

|---|---|

Molecular Weight |

728.8 g/mol |

IUPAC Name |

3-[(1R,3S,9S,11R,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |

InChI |

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13?,15-,16+,17?,18+,19+,21+,22?,23?,24?,25?,26?,27?,28?,29?;;;;;;;;/m0......../s1 |

InChI Key |

TYBARJRCFHUHSN-HMNHGHQSSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@H]2C[C@H](C3([C@H]4[C@@H](CC5([C@H](CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of γ-Strophanthin (Ouabain): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, isolation, and cellular signaling pathways of γ-strophanthin, more commonly known as ouabain. Historically utilized as an arrow poison, this potent cardiac glycoside has become an invaluable tool in cardiovascular research and a subject of interest for its potential therapeutic applications. This document details the historical context of its discovery, outlines the experimental protocols for its extraction and purification from its natural plant sources, presents quantitative data in a structured format, and visually elucidates its complex signaling cascade through detailed diagrams. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Historical Discovery and Key Milestones

The journey of γ-strophanthin from a component of traditional African arrow poisons to a well-characterized pharmacological agent is a testament to the intersection of ethnobotany and modern science. The toxic properties of extracts from plants of the Strophanthus and Acokanthera genera were known for centuries by various African communities who used them for hunting.[1]

Scientific investigation into these compounds began in the 19th century. In 1888, the French chemist Léon-Albert Arnaud was the first to isolate a crystalline substance from the seeds of Acokanthera schimperi, which he named ouabain.[2] This compound was later identified as γ-strophanthin. Another key figure, E. W. Schwartze, isolated the same compound from the seeds of Strophanthus gratus in 1929.[3] These pioneering efforts laid the groundwork for understanding the chemical nature and biological activity of this potent cardiac glycoside.

Physicochemical Properties

γ-Strophanthin (Ouabain) is a cardenolide, characterized by a steroid nucleus and a five-membered lactone ring. It is a highly polar molecule, a property that influences its solubility and absorption characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₄O₁₂ | Sigma-Aldrich |

| Molar Mass | 584.65 g/mol | Sigma-Aldrich |

| Solubility in Water | 1 g in 75 mL | [2] |

| Solubility in Ethanol | 1 g in 100 parts | |

| Solubility in Methanol | 1 g in 30 parts | |

| Melting Point | ~190 °C (decomposes) | Sigma-Aldrich |

| Appearance | White crystalline powder | Sigma-Aldrich |

Isolation and Purification of γ-Strophanthin

The isolation of γ-strophanthin from its natural sources involves a multi-step process of extraction and chromatographic purification. The primary plant sources are the seeds of Strophanthus gratus and the wood and roots of Acokanthera schimperi.

Extraction from Plant Material

The initial step involves the extraction of the crude glycoside mixture from the plant material.

Experimental Protocol: Methanol Extraction from Acokanthera schimperi Wood

-

Material Preparation: The wood of Acokanthera schimperi is harvested, dried, and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is then subjected to extraction with a polar solvent, typically an aqueous methanol solution (e.g., 80% methanol). This is often performed using a Soxhlet apparatus or by maceration with agitation for an extended period (e.g., 48 hours).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

Lyophilization: The concentrated aqueous extract is freeze-dried (lyophilized) to obtain a crude powder containing a mixture of glycosides and other plant metabolites.

Chromatographic Purification

The crude extract undergoes further purification to isolate γ-strophanthin from other related glycosides and impurities. A common method involves adsorption chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol is based on the methodology described in U.S. Patent 5,062,959.

-

Column Preparation: A chromatography column is packed with a non-polar adsorbent resin, such as Diaion® HP 20 SS. The column is equilibrated with the initial mobile phase.

-

Sample Loading: The dried crude extract (e.g., from the mother liquor of Strophanthus gratus seed ethanol extracts) is dissolved in a minimal amount of 10% aqueous methanol and loaded onto the column.

-

Elution of Impurities: The column is first washed with a low concentration of methanol in water (e.g., 10% methanol) to elute highly polar impurities and sugars.

-

Gradient Elution of γ-Strophanthin: The methanol concentration in the mobile phase is gradually increased. γ-Strophanthin is typically eluted at a methanol concentration of around 20%.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence of γ-strophanthin using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Recrystallization: The fractions containing pure γ-strophanthin are pooled, the solvent is evaporated, and the resulting solid is recrystallized from water to obtain pure crystalline γ-strophanthin.

Quantitative Data on Isolation

The yield of γ-strophanthin can vary depending on the plant source and the extraction and purification methods employed.

| Plant Source | Part Used | Extraction/Purification Method | Yield Data | Reference |

| Strophanthus gratus | Seeds (Mother Liquor) | Adsorption Chromatography on Diaion® HP 20 SS | From 20 g of dry substance, 2.12 g of pure g-strophanthin was obtained after recrystallization. | U.S. Patent 5,062,959 |

| Acokanthera schimperi | Wood | Not specified | The wood of twigs and roots yields 0.2% of ouabain. |

Cellular Mechanism of Action and Signaling Pathways

The primary molecular target of γ-strophanthin is the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the plasma membrane of most animal cells. While its inhibitory effect on the ion-pumping function of this enzyme is well-established, recent research has unveiled a more complex role for the Na⁺/K⁺-ATPase as a signal transducer.

The Na⁺/K⁺-ATPase Signaling Cascade

Binding of γ-strophanthin to the Na⁺/K⁺-ATPase initiates a cascade of intracellular signaling events that are independent of its effects on ion concentrations.[4] This signaling function is often localized to specific microdomains of the plasma membrane, such as caveolae.

The key steps in this signaling pathway are:

-

Binding and Conformational Change: γ-Strophanthin binds to a specific site on the α-subunit of the Na⁺/K⁺-ATPase.

-

Activation of Src Kinase: This binding event induces a conformational change in the Na⁺/K⁺-ATPase, leading to the activation of the non-receptor tyrosine kinase, Src.[5][6]

-

Transactivation of EGFR: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).[6]

-

Activation of the Ras/Raf/MEK/MAPK Cascade: The activated EGFR initiates the Ras/Raf/MEK/MAPK signaling cascade, a central pathway involved in cell growth, proliferation, and differentiation.[6]

-

Generation of Reactive Oxygen Species (ROS): The signaling cascade can also lead to the production of reactive oxygen species (ROS) by the mitochondria.[4][5]

-

Increase in Intracellular Calcium [Ca²⁺]i: The inhibition of the Na⁺/K⁺-ATPase's pumping function leads to an increase in intracellular sodium, which in turn reduces the activity of the Na⁺/Ca²⁺ exchanger, resulting in an elevation of intracellular calcium.[4] This increase in [Ca²⁺]i acts as a crucial second messenger.

Experimental Workflow for Studying Signaling Events

To investigate the effects of γ-strophanthin on intracellular signaling, a series of molecular biology techniques are employed.

Experimental Protocol: Western Blot Analysis of Src Phosphorylation

-

Cell Culture and Treatment: Plate cells (e.g., primary arterial smooth muscle cells) on culture dishes. Twenty-four hours before treatment, replace the growth medium with serum-free medium. Treat the cells with varying concentrations of γ-strophanthin for different time points.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr418). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated Src to the total amount of Src or a loading control (e.g., GAPDH or β-actin).

Conclusion

γ-Strophanthin (ouabain) has a rich history, from its use as an arrow poison to its current role as a critical tool in cardiovascular and cell signaling research. The isolation and purification of this compound, though challenging, have been well-established, enabling detailed investigations into its mechanism of action. The discovery of the Na⁺/K⁺-ATPase's signaling function, triggered by γ-strophanthin, has opened new avenues for understanding cellular communication and has implications for the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects related to the discovery and isolation of γ-strophanthin, intended to aid researchers in their ongoing exploration of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ouabain - American Chemical Society [acs.org]

- 4. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]

- 5. Na+-K+--ATPase-mediated signal transduction: from protein interaction to cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

The Biosynthesis of γ-Strophanthin (Ouabain): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Strophanthin, also known as ouabain, is a potent cardiac glycoside with a long history in traditional medicine and a growing interest in its role as an endogenous hormone. Its complex stereospecific structure, consisting of a highly oxygenated steroid aglycone (ouabagenin) and a rhamnose sugar moiety, presents a formidable challenge for chemical synthesis. Understanding its natural biosynthetic pathway is therefore crucial for potential biotechnological production and for elucidating its physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the current understanding of the γ-strophanthin biosynthesis pathway, integrating findings from both plant and mammalian systems. It details the known and putative enzymatic steps, summarizes available quantitative data, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction

γ-Strophanthin (ouabain) is a cardiac glycoside that functions by inhibiting the Na+/K+-ATPase, a transmembrane ion pump essential for maintaining cellular electrochemical gradients.[1] This inhibition leads to an increase in intracellular calcium, which underlies its cardiotonic effects. While traditionally extracted from plants of the Strophanthus and Acokanthera genera, ouabain has also been identified as an endogenous steroid hormone in mammals, synthesized primarily in the adrenal cortex.[1][2] The biosynthetic pathway of γ-strophanthin is a complex, multi-step process that begins with cholesterol and involves a series of enzymatic modifications to the steroid nucleus, followed by glycosylation. While the early steps of the pathway are well-established and share similarities with other steroid hormone biosynthesis, the later steps, particularly the extensive hydroxylations and lactone ring formation, are less well-characterized and are the subject of ongoing research.

The Biosynthetic Pathway of γ-Strophanthin (Ouabain)

The biosynthesis of γ-strophanthin can be conceptually divided into three main stages:

-

Formation of the Progesterone Precursor: This initial stage is common to the biosynthesis of all steroid hormones.

-

Modification of the Steroid Nucleus to form Ouabagenin: This involves a series of hydroxylation reactions and the formation of the characteristic butenolide ring.

-

Glycosylation: The final attachment of a rhamnose sugar to the ouabagenin core.

From Cholesterol to Progesterone

The biosynthesis of γ-strophanthin begins with cholesterol. The initial enzymatic steps leading to the formation of progesterone are well-characterized.

-

Step 1: Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the Cholesterol Side-Chain Cleavage Enzyme , a cytochrome P450 enzyme also known as CYP11A1 .[3][4] This enzyme is located in the inner mitochondrial membrane.[4]

-

Step 2: Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) .[3] This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position.[5]

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. The synthesis of cardenolide and bufadienolide aglycones, and related steroids bearing a heterocyclic subunit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of γ-Strophanthin on Na+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Strophanthin, more commonly known as ouabain, is a cardiac glycoside that has been a subject of intense scientific scrutiny for its dual role as a potent inhibitor of the Na+/K+-ATPase ion pump and a modulator of intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of γ-strophanthin on the Na+/K+-ATPase. It delves into the specifics of its binding site, the conformational changes induced in the enzyme, and the subsequent downstream signaling events. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate interplay between γ-strophanthin and this essential enzyme.

Introduction to Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1] It belongs to the P-type ATPase family of ion pumps.[1] The enzyme is a heterodimer consisting of a catalytic α-subunit and a regulatory β-subunit.[2] The α-subunit is responsible for the ion transport and ATP hydrolysis and contains the binding sites for Na+, K+, ATP, and cardiac glycosides like γ-strophanthin.[1][3] The β-subunit is crucial for the structural and functional maturation of the α-subunit and its transport to the plasma membrane.

The primary function of the Na+/K+-ATPase is to maintain the electrochemical gradients of sodium and potassium ions across the cell membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed.[1] This ion transport is fundamental for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.

The Na+/K+-ATPase cycles through two principal conformational states, designated E1 and E2.[4] In the E1 conformation, the ion-binding sites have a high affinity for intracellular Na+. Following Na+ binding and ATP-dependent phosphorylation, the enzyme transitions to the E2 conformation, where the ion-binding sites are exposed to the extracellular side and have a high affinity for K+.[4]

The Binding of γ-Strophanthin to Na+/K+-ATPase

γ-Strophanthin exerts its effects by binding to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is highly specific and occurs with high affinity, particularly when the enzyme is in its phosphorylated E2 (E2-P) conformation. The binding pocket for γ-strophanthin is located deep within a transmembrane cleft formed by several transmembrane helices of the α-subunit.

The interaction between γ-strophanthin and the Na+/K+-ATPase is influenced by the extracellular potassium concentration. K+ ions compete with γ-strophanthin for binding to the E2-P state, thereby reducing the affinity of the enzyme for the cardiac glycoside.

Conformational Changes Induced by γ-Strophanthin

The binding of γ-strophanthin to the E2-P conformation of the Na+/K+-ATPase effectively locks the enzyme in this state. This stabilization of the E2-P conformation prevents the dephosphorylation and the subsequent conformational change back to the E1 state, which is necessary for the release of K+ into the cytoplasm and the continuation of the pumping cycle. Consequently, the ion-translocating function of the pump is inhibited.

Quantitative Data on γ-Strophanthin Interaction with Na+/K+-ATPase

The inhibitory potency of γ-strophanthin on Na+/K+-ATPase activity is quantified by its half-maximal inhibitory concentration (IC50), while its binding affinity is represented by the dissociation constant (Kd). These values can vary depending on the specific isoform of the Na+/K+-ATPase α-subunit and the experimental conditions.

| Parameter | Value | Cell/Tissue Type | Na+/K+-ATPase Isoform | Reference |

| IC50 | 0.08 µM | Vero cells | Not specified | [5] |

| IC50 | 0.23 µM | Porcine cerebral cortex | Not specified | [6] |

| Kd | 0.1 µM | Not specified | Binds to E2P conformation |

Downstream Signaling Pathways

Beyond its well-established role as a pump inhibitor, the binding of γ-strophanthin to Na+/K+-ATPase also initiates a cascade of intracellular signaling events. This signaling function is distinct from the ion transport inhibition and occurs at concentrations of γ-strophanthin that may only partially inhibit the pump.[7] The Na+/K+-ATPase, when bound by γ-strophanthin, acts as a receptor that can transduce signals across the plasma membrane.

A key event in this signaling cascade is the activation of the non-receptor tyrosine kinase Src.[8] The Na+/K+-ATPase and Src can form a functional signaling complex.[8] The binding of γ-strophanthin to the Na+/K+-ATPase alters the interaction between the two proteins, leading to the activation of Src.[8]

Activated Src can then trigger a variety of downstream pathways, including:

-

Transactivation of the Epidermal Growth Factor Receptor (EGFR): Activated Src can phosphorylate and activate the EGFR, initiating downstream signaling cascades typically associated with growth factors.[9][10]

-

Generation of Reactive Oxygen Species (ROS): The γ-strophanthin-Na+/K+-ATPase interaction can lead to the production of ROS, which act as second messengers in various signaling pathways.[11][12]

-

Activation of Mitogen-Activated Protein Kinases (MAPKs): The signaling cascade initiated by γ-strophanthin can lead to the activation of MAPK pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.

-

Activation of Phospholipase C (PLC) and Protein Kinase C (PKC): These pathways can also be activated downstream of the initial γ-strophanthin binding event.[7]

These signaling events can ultimately lead to changes in gene expression and cellular responses such as cell growth, proliferation, and apoptosis.[13][14]

Visualizing the Mechanisms and Pathways

Mechanism of γ-Strophanthin Action on Na+/K+-ATPase

Caption: Mechanism of γ-Strophanthin Action on Na+/K+-ATPase.

Downstream Signaling Pathway of γ-Strophanthin

Caption: Downstream Signaling of γ-Strophanthin.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity is attributed to the Na+/K+-ATPase.

Materials:

-

Tissue homogenate or cell lysate containing Na+/K+-ATPase

-

Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

-

Ouabain solution (1 mM)

-

ATP solution

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare Reaction Mixtures:

-

Total ATPase activity: To a microplate well, add the sample (e.g., 50 µg of protein).

-

Ouabain-insensitive ATPase activity: To a separate well, add the sample and ouabain to a final concentration of 1 mM.

-

-

Initiate Reaction: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., SDS or acid).

-

Phosphate Detection: Add the colorimetric phosphate detection reagent to all wells.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculate Na+/K+-ATPase Activity: Subtract the ouabain-insensitive activity from the total ATPase activity to determine the specific Na+/K+-ATPase activity.[15][16][17]

Co-Immunoprecipitation of Na+/K+-ATPase and EGFR

This protocol is used to determine if two proteins, in this case, the Na+/K+-ATPase α-subunit and EGFR, physically associate within the cell, and how this association is affected by ouabain.

Materials:

-

Cultured cells (e.g., ADPKD cells)

-

Lysis buffer

-

Antibody against EGFR (for immunoprecipitation)

-

Antibody against the Na+/K+-ATPase α-subunit (for immunoblotting)

-

Protein A/G-agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Treat cells with or without γ-strophanthin (e.g., 3 nM ouabain) for a specified time.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-EGFR antibody to form an antibody-antigen complex.

-

Add Protein A/G-agarose beads to the lysate to capture the antibody-antigen complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with an antibody against the Na+/K+-ATPase α-subunit to detect its presence in the immunoprecipitated complex.[10]

-

Experimental Workflow for Investigating γ-Strophanthin-Induced Signaling

Caption: Workflow for Investigating γ-Strophanthin Signaling.

Conclusion

γ-Strophanthin's interaction with the Na+/K+-ATPase is a multifaceted process with significant physiological and pathological implications. Its ability to inhibit the pump's ion-translocating function by locking it in the E2-P conformation has been the basis of its historical use in medicine. However, the discovery of its role as a signaling molecule that can activate complex intracellular cascades has opened new avenues for research and drug development. Understanding the detailed molecular mechanisms of γ-strophanthin's action, from its binding kinetics to the intricacies of its downstream signaling pathways, is crucial for harnessing its therapeutic potential while mitigating its toxicity. This guide provides a foundational framework for researchers and drug development professionals to explore the complex biology of γ-strophanthin and its interaction with the Na+/K+-ATPase.

References

- 1. Protein Interaction and Na/K-ATPase-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solved Conformational changes in the shape of the | Chegg.com [chegg.com]

- 5. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]

- 6. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoledo.edu [utoledo.edu]

- 8. molbiolcell.org [molbiolcell.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. mybiosource.com [mybiosource.com]

pharmacokinetics and pharmacodynamics of gamma-strophanthin

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gamma-Strophanthin (Ouabain)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as ouabain, is a cardiac glycoside historically used as an arrow poison and later as a therapeutic agent for heart conditions.[1][2] Its potent and specific inhibition of the Na+/K+-ATPase pump makes it a valuable tool in physiological research and a subject of ongoing investigation for its therapeutic potential. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ouabain, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms and signaling pathways to serve as a foundational resource for the scientific community.

Pharmacokinetics (PK)

The clinical use and therapeutic window of ouabain are largely dictated by its pharmacokinetic profile, which is characterized by poor oral absorption and predominantly renal clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Ouabain exhibits very poor absorption from the gastrointestinal tract, with an oral bioavailability estimated at approximately 2.5%.[3] This necessitates parenteral administration for reliable therapeutic effects.[3]

-

Distribution : Following intravenous administration, plasma concentrations of ouabain decrease rapidly as the drug distributes to tissues.[4][5] It has a reported volume of distribution of 10 L/kg and a plasma protein binding of approximately 60%.[3][6]

-

Metabolism : The metabolism of ouabain is reported to occur in the liver, although specific pathways are not extensively detailed in the literature.[3]

-

Excretion : The primary route of elimination is via the kidneys.[4] The plasma half-life after intravenous administration is approximately 21-22 hours in humans.[3][4][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ouabain, compiled from studies in various species.

| Parameter | Value | Species | Route of Administration | Citation |

| Plasma Half-Life | 21 hours | Human | Intravenous | [4] |

| 18 hours | Dog | Intravenous | [4] | |

| 11 hours | Guinea Pig | Intravenous | [7] | |

| Oral Bioavailability | ~2.5% | Human | Oral | [3] |

| Volume of Distribution | 10 L/kg | Not Specified | Not Specified | [3] |

| Plasma Protein Binding | 60% | Human | Not Specified | [6] |

| Renal Clearance | 0.81 (Ratio to Creatinine Clearance) | Human | Intravenous | [4] |

Experimental Protocol: Determination of Ouabain Pharmacokinetics by Radioimmunoassay

A pivotal method for determining the pharmacokinetic profile of ouabain has been the use of a specific radioimmunoassay.

Objective : To measure the concentration of ouabain in plasma and urine over time to calculate its half-life and clearance rate.

Methodology :

-

Subject Population : Studies have been conducted in both canines and healthy human volunteers.[4][5]

-

Drug Administration : A single dose of ouabain (e.g., 0.025 mg/kg in dogs) is administered intravenously over a short period (e.g., 30 seconds).[5]

-

Sample Collection : Blood samples are drawn into heparinized tubes at multiple, predetermined time points (e.g., from 1 minute to 48 hours post-injection). Urine is also collected over specified intervals.[5]

-

Sample Processing : Plasma is separated from the blood samples by centrifugation.

-

Radioimmunoassay : The concentration of ouabain in plasma and urine samples is quantified using a competitive binding radioimmunoassay with high specificity and a sensitivity of less than 0.1 ng/mL.[4][5] This involves using a known quantity of radiolabeled ouabain (e.g., ³H-ouabain) and an antibody specific to ouabain.

-

Data Analysis : The resulting concentration-time data is plotted on a semilogarithmic scale. Pharmacokinetic parameters, such as elimination half-life, are calculated from the terminal exponential decline phase of the curve.[4][5]

Pharmacodynamics (PD)

The pharmacodynamic effects of ouabain stem from its direct interaction with the Na+/K+-ATPase enzyme, which has profound consequences on cellular ion homeostasis and signaling.

Primary Mechanism of Action: Na+/K+-ATPase Inhibition

Ouabain is a potent inhibitor of the Na+/K+-ATPase pump, an enzyme present on the plasma membrane of most animal cells.[1][8] This pump is critical for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting three Na+ ions out of the cell in exchange for two K+ ions entering the cell.[8]

Ouabain's inhibition of this pump leads to a cascade of events:

-

Increased Intracellular Sodium [Na+]i : The pump's failure to extrude Na+ causes its concentration inside the cell to rise.[2][8]

-

Reduced Na+/Ca2+ Exchanger (NCX) Activity : The increase in intracellular Na+ diminishes the electrochemical gradient that drives the NCX. The NCX normally extrudes calcium (Ca2+) from the cell.[1][8]

-

Increased Intracellular Calcium [Ca2+]i : With reduced NCX activity, intracellular Ca2+ levels accumulate.[1][2][8]

In cardiac muscle cells, this elevation in intracellular Ca2+ enhances the force of contraction, producing a positive inotropic effect .[6][8] This is the primary basis for its use in treating certain heart conditions like congestive heart failure.[2][6]

Signaling Pathways

Beyond its direct impact on ion transport, the binding of ouabain to Na+/K+-ATPase can trigger intracellular signaling cascades, acting as a receptor complex.[9] Low, non-toxic concentrations of ouabain have been shown to activate pathways involving Src kinase, which can then lead to the activation of the ERK1/2 and Akt pathways.[10] This signaling can influence a variety of cellular processes, including cell growth, proliferation, and apoptosis, independent of major changes in bulk intracellular ion concentrations.[2][11] Furthermore, ouabain can induce intracellular Ca2+ oscillations, which in turn can activate transcription factors like NF-κB.[12]

Quantitative Pharmacodynamic Parameters

The table below presents data related to the pharmacodynamic effects of ouabain.

| Parameter | Value | Tissue/System | Comments | Citation |

| Inotropic Effect | Maximal at 100 µM | Rat Heart (isolated) | Two components observed: high-sensitivity (10-20 nM) and low-sensitivity (10-20 µM). | [13] |

| Na+,K+-ATPase Inhibition (Ki) | ~10x lower in diaphragm vs. cardiac tissue | Guinea Pig | Affinity for the enzyme was ~8x higher in the diaphragm. | [14] |

| Therapeutic Window | Narrow | Human | High potential for toxicity, including cardiac arrhythmias. | [8] |

Experimental Protocol: Measurement of Inotropic Effect in Isolated Heart Tissue

The positive inotropic effect of ouabain is a key pharmacodynamic endpoint, often studied in ex vivo heart preparations.

Objective : To quantify the concentration-dependent effect of ouabain on myocardial contractility.

Methodology :

-

Tissue Preparation : Hearts are excised from laboratory animals (e.g., rats, guinea pigs) and specific tissues, such as ventricular strips or atria, are isolated.[14][15]

-

Experimental Setup : The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 30°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[16]

-

Stimulation : The muscle tissue is stimulated to contract at a fixed frequency (e.g., 3.3 Hz) using platinum electrodes.[16]

-

Tension Measurement : The tissue is connected to a force-displacement transducer to measure isometric tension (both systolic and diastolic).

-

Drug Application : After an equilibration period, cumulative concentration-response curves are generated by adding ouabain to the organ bath in increasing concentrations.

-

Data Analysis : The change in systolic tension (force of contraction) is recorded at each concentration to determine parameters such as the maximal effect and the concentration required to produce 50% of the maximal effect (EC₅₀).[15]

Conclusion

This compound (ouabain) is a cardiac glycoside with a well-defined, potent pharmacodynamic mechanism centered on the inhibition of the Na+/K+-ATPase pump. This action leads to a positive inotropic effect, but also activates complex intracellular signaling pathways, highlighting a dual role as both an ion pump inhibitor and a signaling molecule. Its pharmacokinetic profile, marked by poor oral bioavailability and a relatively long half-life after intravenous injection, dictates its clinical administration and requires careful monitoring due to a narrow therapeutic window. The detailed understanding of its PK/PD relationship is crucial for its safe application in therapeutic contexts and its continued use as a vital tool in biomedical research.

References

- 1. Ouabain - Wikipedia [en.wikipedia.org]

- 2. What is Ouabain used for? [synapse.patsnap.com]

- 3. Ouabain - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetics of tritiated ouabain, digoxin and digitoxin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ouabain? [synapse.patsnap.com]

- 9. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ouabain stimulates Na-K-ATPase through a sodium/hydrogen exchanger-1 (NHE-1)-dependent mechanism in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Inotropic effect of ouabain in hypertrophied rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inotropic effects and Na+,K+-ATPase inhibition of ouabain in isolated guinea-pig atria and diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The inotropic effect of ouabain and its antagonism by dihydroouabain in rat isolated atria and ventricles in relation to specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Independence of the positive inotropic effect of ouabain from the inhibition of the heart Na+/K+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Gamma-Strophanthin (Ouabain) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-strophanthin, commonly known as ouabain, has long been recognized as a potent plant-derived cardiac glycoside. However, a significant body of research has established the existence of an endogenous counterpart in mammals, including humans. This endogenous ouabain (EO) is now considered a steroid hormone that plays a crucial role in various physiological and pathophysiological processes. It primarily acts by binding to the Na+/K+-ATPase, which functions not only as an ion pump but also as a signal transducer. This interaction triggers a cascade of intracellular signaling events, influencing cardiovascular function, renal physiology, and cell growth. This technical guide provides an in-depth overview of the current understanding of endogenous ouabain, focusing on its physiological concentrations, the methodologies for its detection, and the intricate signaling pathways it modulates. The controversy surrounding its exact structure and endogenous nature is also addressed, providing a balanced perspective for researchers in the field.

Quantitative Data on Endogenous Ouabain Concentrations

The concentration of endogenous ouabain varies depending on the mammalian species, tissue, and physiological or pathological state. The following tables summarize the reported quantitative data from various studies.

Table 1: Endogenous Ouabain Concentrations in Human Plasma

| Condition | Concentration Range (nmol/L) | Mean Concentration (nmol/L) | Citation(s) |

| Healthy Control Subjects | 0.05 - 0.77 | 0.44 ± 0.20 | [1][2][3] |

| Essential Hypertension | 0.52 - 2.43 | - | [4] |

| Congestive Heart Failure | 0.17 - 8.76 | 1.52 - 1.59 | [2][5] |

Table 2: Endogenous Ouabain-Like Factor (OLF) Concentrations in Rat Tissues and Plasma

| Strain | Tissue/Fluid | Concentration | Citation(s) |

| Milan Hypertensive Strain (MHS) | Hypothalamus | Higher than MNS | [1][6] |

| Milan Hypertensive Strain (MHS) | Hypophysis | Higher than MNS | [1][6] |

| Milan Hypertensive Strain (MHS) | Plasma | Higher than MNS | [1][6] |

| Milan Normotensive Strain (MNS) | Hypothalamus | Lower than MHS | [1][6] |

| Milan Normotensive Strain (MNS) | Hypophysis | Lower than MNS | [1][6] |

| Milan Normotensive Strain (MNS) | Plasma | Lower than MHS | [1][6] |

| DOCA-Salt Hypertensive Rats | Plasma | 9-fold higher than controls | [3] |

Note: The controversy regarding the exact identity of endogenous ouabain persists, with some studies using the term "ouabain-like factor" (OLF). The methods of detection (immunoassay vs. mass spectrometry) can also yield different results.[7]

Experimental Protocols

Accurate detection and quantification of endogenous ouabain are critical for research in this field. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay for the quantification of endogenous ouabain.

Protocol:

-

Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1000 × g for 15 minutes at 2-8°C within 30 minutes of collection.

-

Collect the plasma (supernatant) for analysis. For other biological fluids like urine or cell culture supernatants, centrifuge to remove impurities.[8]

-

For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to collect the supernatant.

-

Acidify the sample to dissociate ouabain from binding proteins.

-

Perform solid-phase extraction (SPE) using a C18 column to purify and concentrate the ouabain-like compounds.[9]

-

-

ELISA Procedure (Competitive ELISA):

-

Coat a 96-well microplate with a capture antibody specific for ouabain.

-

Wash the plate to remove unbound antibody.

-

Add blocking buffer to prevent non-specific binding.

-

Add prepared standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated ouabain (e.g., HRP-ouabain).

-

Incubate for 60 minutes at 37°C. During this incubation, endogenous ouabain in the sample competes with the enzyme-conjugated ouabain for binding to the capture antibody.[8]

-

Wash the plate multiple times to remove unbound reagents.[8]

-

Add the substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C in the dark.[8]

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of endogenous ouabain in the sample.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of endogenous ouabain, helping to address the specificity concerns associated with immunoassays.[7]

Protocol:

-

Sample Preparation:

-

Plasma or other biological fluid samples are subjected to solid-phase extraction (SPE) for purification and concentration. Oasis® MAX or HLB SPE cartridges can be used.[10]

-

The extracted samples are then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation (e.g., ZORBAX Extend-C18).[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[11][12]

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[11][12]

-

Injection Volume: A small volume of the prepared sample (e.g., 30-50 µL) is injected into the LC system.[11][12]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[12]

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ouabain.

-

Quantification: The concentration of endogenous ouabain is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of an authentic ouabain standard. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

Signaling Pathways

Endogenous ouabain exerts its effects by binding to the α-subunit of the Na+/K+-ATPase. This interaction not only inhibits the ion-pumping function of the enzyme but also activates it as a signal transducer, initiating a complex network of intracellular signaling cascades.

Na+/K+-ATPase-Src Kinase Signaling Cascade

A primary signaling pathway activated by endogenous ouabain involves the non-receptor tyrosine kinase, Src.

-

Initiation: Ouabain binding to the Na+/K+-ATPase induces a conformational change in the enzyme.

-

Src Activation: This conformational change leads to the recruitment and activation of Src kinase, which forms a signaling complex with the Na+/K+-ATPase.[13][14]

-

Downstream Effectors: Activated Src can then phosphorylate a variety of downstream targets, including:

-

Epidermal Growth Factor Receptor (EGFR): Src can transactivate the EGFR, leading to the activation of the Ras-Raf-MEK-ERK1/2 pathway, which is involved in cell growth and proliferation.[15]

-

Phospholipase C (PLC): Src can activate PLC-γ1, which in turn leads to the activation of Protein Kinase C (PKC), particularly the PKCε isoform. This pathway is implicated in cardioprotection.[13]

-

RhoA/ROCK Pathway: This pathway can be activated downstream of Src, influencing the actin cytoskeleton and cell adhesion.

-

Caption: Na+/K+-ATPase-Src Kinase Signaling Pathway.

Intracellular Calcium Signaling

Endogenous ouabain significantly impacts intracellular calcium ([Ca2+]i) homeostasis through both direct and indirect mechanisms.

-

Inhibition of Na+/K+-ATPase: The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium ([Na+]i).

-

Na+/Ca2+ Exchanger (NCX): The elevated [Na+]i reduces the driving force for the forward mode of the NCX, which normally extrudes Ca2+ from the cell. This can lead to a decrease in Ca2+ efflux and, in some cases, a reversal of the NCX, causing Ca2+ influx.[16]

-

Signaling-Mediated Ca2+ Release: Ouabain can also trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, through signaling pathways involving inositol trisphosphate (IP3) receptors (IP3R) and ryanodine receptors (RyR). This can lead to Ca2+ oscillations and activation of Ca2+-dependent enzymes like PKC and transcription factors like NF-κB.[17]

Caption: Intracellular Calcium Signaling Pathway.

Experimental Workflow for Endogenous Ouabain Analysis

The following diagram illustrates a typical workflow for the analysis of endogenous ouabain from biological samples.

Caption: Experimental Workflow for Endogenous Ouabain Analysis.

Conclusion

The discovery of endogenous ouabain has opened up new avenues for understanding the complex regulation of cardiovascular and renal function. While the debate over its precise identity continues, its physiological and pathological significance is increasingly recognized. The ability of endogenous ouabain to act as a hormone, modulating intracellular signaling pathways through the Na+/K+-ATPase, highlights a novel mechanism of cellular regulation. For researchers and drug development professionals, a thorough understanding of the methodologies for its detection and the intricacies of its signaling cascades is paramount for advancing research and developing novel therapeutic strategies targeting this important endogenous molecule. Further research is warranted to fully elucidate the biosynthetic pathway of endogenous ouabain and to explore its therapeutic potential.

References

- 1. Ouabain-like factor quantification in mammalian tissues and plasma: comparison of two independent assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated concentrations of endogenous ouabain in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Inhibition of endogenous ouabain by atrial natriuretic peptide is a guanylyl cyclase independent effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market [mdpi.com]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utoledo.edu [utoledo.edu]

- 15. utoledo.edu [utoledo.edu]

- 16. Effect of ouabain on calcium signaling in rodent brain: A systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Physiological Role of γ-Strophanthin (Endogenous Ouabain) in the Human Body: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Strophanthin, commonly known as ouabain, has transitioned from a plant-derived toxin to a subject of intense investigation as a potential endogenous signaling molecule in mammals, including humans. The discovery of an ouabain-like compound in human plasma has sparked a debate that continues to this day, with significant implications for our understanding of cardiovascular and renal physiology. This technical guide provides a comprehensive overview of the physiological role of endogenous ouabain, detailing its proposed mechanism of action, the intricate signaling pathways it modulates, and its physiological and pathophysiological relevance. We present quantitative data on its physiological concentrations and binding affinities, detail key experimental methodologies, and offer a balanced perspective on the ongoing controversy surrounding its existence and function.

Introduction: The Enigma of Endogenous Ouabain

For decades, ouabain was primarily known as a potent inhibitor of the Na+/K+-ATPase, a critical ion pump responsible for maintaining electrochemical gradients across the cell membrane. The groundbreaking discovery of an ouabain-like substance in human circulation suggested a novel role for this molecule as an endogenous hormone.[1][2] Proponents of the "endogenous ouabain" (EO) hypothesis suggest it is an adrenocortical steroid hormone involved in the regulation of sodium balance, vascular tone, and blood pressure.[3] However, the identity and even the existence of EO remain contentious, with some studies utilizing highly sensitive mass spectrometry techniques failing to detect authentic ouabain in human plasma.[4][5] This guide will navigate the complexities of this field, presenting the evidence for and against the physiological role of endogenous ouabain.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The cornerstone of ouabain's physiological effects is its specific binding to and inhibition of the Na+/K+-ATPase. This enzyme, composed of α and β subunits, is essential for cellular function. Ouabain binds to a specific site on the extracellular face of the α subunit.[6] In humans, there are four α isoforms (α1, α2, α3, and α4), each with distinct tissue distribution and potential sensitivity to ouabain.[6]

The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration ([Na+]i). This alteration in the sodium gradient subsequently affects the activity of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i). This rise in intracellular calcium is the fundamental mechanism behind the positive inotropic effect of cardiac glycosides like ouabain on the heart muscle.[1][4]

Quantitative Data

Physiological Concentrations of Endogenous Ouabain

The reported physiological concentrations of endogenous ouabain in human plasma vary significantly, largely due to the different detection methods employed. Immunoassays have reported concentrations in the picomolar to nanomolar range, while some mass spectrometry-based methods have failed to detect it at all.[4][7][8]

Table 1: Reported Concentrations of Endogenous Ouabain in Human Plasma

| Condition | Concentration Range (pmol/L) | Detection Method | Reference(s) |

| Healthy Controls | 60 - 530 | Immunoassay | [4][8] |

| Healthy Controls | 160 - 770 | Immunoassay | [7] |

| Congestive Heart Failure | 170 - 8760 | Immunoassay | [7] |

| Essential Hypertension | 520 - 2430 | Immunoassay | [9] |

| Healthy Controls & Heart Failure | Not Detected (<1.7) | UPLC-MS/MS | [4][8] |

Binding Affinity of Ouabain to Human Na+/K+-ATPase Isoforms

The sensitivity of different tissues to ouabain is determined by the specific Na+/K+-ATPase α isoform expressed and its binding affinity for the molecule.

Table 2: Binding Affinity (Kd and IC50) of Ouabain for Na+/K+-ATPase Isoforms

| Isoform | Species | Kd (nM) | IC50 (nM) | Reference(s) |

| α1 | Human | 5.1 | - | [10] |

| α2 | Human | 17.9 | - | [10] |

| α1 | Canine | - | 15 | [8] |

| α3 | Porcine | - | 15 | [8] |

| α1 | Rat | - | ~100,000 | [11] |

Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathways Modulated by Ouabain

Beyond its direct impact on ion transport, ouabain is now recognized as a signaling molecule that can activate complex intracellular cascades, often at concentrations that do not cause significant inhibition of the Na+/K+-ATPase.[2] This signaling function is mediated by the Na+/K+-ATPase acting as a receptor.

The Na+/K+-ATPase-Src Kinase Signaling Complex

A key discovery in ouabain signaling was the identification of a functional complex between the Na+/K+-ATPase and the non-receptor tyrosine kinase, Src.[12][13] Binding of ouabain to the Na+/K+-ATPase induces a conformational change that activates Src.[12] This activation is a central node for a multitude of downstream signaling events.

Downstream Signaling Cascades

Activated Src kinase serves as a launchpad for several interconnected signaling pathways:

-

Ras-Raf-MEK-ERK Pathway: Src activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[14] This pathway is crucial for cell growth, proliferation, and differentiation.

-

Phospholipase C (PLC) and Calcium Signaling: Ouabain can stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium from intracellular stores, contributing to the complex intracellular calcium oscillations observed in response to ouabain.[4][15]

-

PI3K/Akt Pathway: Ouabain has also been shown to activate the Phosphatidylinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[16] Interestingly, this activation appears to be independent of Src in some contexts.[13]

Physiological Roles

Cardiovascular System

Endogenous ouabain is implicated in the regulation of vascular tone and blood pressure. By increasing intracellular calcium in vascular smooth muscle cells, it can lead to vasoconstriction.[14][17] Studies have shown a correlation between elevated levels of immunoreactive ouabain and hypertension in some individuals.[3][9] However, the direct causal link remains a subject of investigation.

Renal System and Natriuresis

The role of endogenous ouabain as a natriuretic hormone is a central aspect of the hypothesis surrounding its function. By inhibiting Na+/K+-ATPase in the renal tubules, ouabain could decrease sodium reabsorption, leading to increased sodium excretion (natriuresis).[2][6] This would play a role in the long-term regulation of blood pressure and fluid balance. However, some studies have shown that salt restriction, rather than salt loading, is associated with a rise in plasma EO levels, challenging the traditional view of it being a natriuretic hormone.[2]

The Controversy: Does Endogenous Ouabain Exist?

The existence of a physiologically relevant endogenous ouabain is a topic of significant debate.

Arguments for its existence:

-

Immunoassay Data: Numerous studies using radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) have consistently detected an ouabain-like immunoreactive substance in human plasma and tissues.[1][7][9]

-

Biological Activity: Extracts of human plasma containing this immunoreactive substance have been shown to inhibit Na+/K+-ATPase activity and exhibit biological effects consistent with ouabain.[9]

-

Adrenal Secretion: Studies have suggested that the adrenal gland is a source of endogenous ouabain, with higher concentrations found in adrenal venous blood compared to peripheral blood.[18]

Arguments against its existence and for caution:

-

Mass Spectrometry Data: Several studies using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) have failed to detect authentic ouabain in human plasma, even in patients with conditions where immunoassays show high levels.[4][5][8]

-

Antibody Cross-Reactivity: Critics argue that the antibodies used in immunoassays may cross-react with other structurally similar endogenous steroids, leading to false-positive results.[4][5]

-

Structural Isomers: Some researchers propose that the endogenous compound may be an isomer of ouabain, which would explain the immunoreactivity but also the discrepancies with mass spectrometry data for authentic ouabain.[3]

Experimental Protocols

Measurement of Endogenous Ouabain by Radioimmunoassay (RIA)

Principle: This is a competitive binding assay where endogenous ouabain in a sample competes with a fixed amount of radiolabeled ouabain for binding to a limited amount of anti-ouabain antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of ouabain in the sample.

General Protocol:

-

Sample Preparation: Plasma or tissue extracts are often subjected to a solid-phase extraction (e.g., using a C18 column) to concentrate the analyte and remove interfering substances.

-

Assay Setup:

-

A standard curve is prepared using known concentrations of unlabeled ouabain.

-

Samples, standards, and a radiolabeled ouabain tracer (e.g., ³H-ouabain) are added to tubes containing a specific anti-ouabain antibody.

-

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Antigen: A separation step (e.g., using a secondary antibody or charcoal) is performed to separate the antibody-bound ouabain from the free ouabain.

-

Counting: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of the standards. The concentration of ouabain in the samples is then determined by interpolation from this curve.

Measurement of Ouabain by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method provides high specificity and sensitivity for the detection and quantification of ouabain. It involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

General Protocol:

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled ouabain) is added to the plasma sample.

-

Proteins are precipitated (e.g., with acetonitrile or trichloroacetic acid).

-

The supernatant is subjected to solid-phase extraction for further purification and concentration.

-

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., UPLC) equipped with a suitable column (e.g., C18) to separate ouabain from other components. A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is typically used.

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of ouabain is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Data Analysis: The concentration of ouabain in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of ouabain.

Measurement of Na+/K+-ATPase Activity

Principle: The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. The ouabain-sensitive activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of ouabain.

General Protocol:

-

Membrane Preparation: Cell or tissue homogenates are prepared, and membrane fractions rich in Na+/K+-ATPase are isolated by differential centrifugation.

-

Assay Reaction:

-

Two sets of reaction mixtures are prepared. Both contain buffer, MgCl₂, NaCl, and KCl. One set also contains ouabain to inhibit Na+/K+-ATPase activity.

-

The membrane preparation is added to the reaction mixtures and pre-incubated.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).

-

-

Stopping the Reaction: The reaction is stopped by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Phosphate Determination: The amount of inorganic phosphate released is measured colorimetrically (e.g., using the Fiske-Subbarow method or a malachite green-based assay).

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.

Conclusion and Future Directions

The concept of endogenous ouabain has opened up a fascinating and complex area of physiological research. While its existence as an authentic circulating hormone remains a subject of debate, the signaling capabilities of the Na+/K+-ATPase in response to ouabain are well-established and have profound implications for cellular function. For researchers and drug development professionals, understanding these signaling pathways offers potential new therapeutic targets for cardiovascular and renal diseases.

Future research must focus on definitively resolving the controversy surrounding the identity of the endogenous ouabain-like substance. The development of highly specific and sensitive analytical methods is paramount. Furthermore, elucidating the precise molecular mechanisms by which ouabain modulates signaling pathways and the physiological consequences of these actions will be crucial for translating this knowledge into clinical applications. The story of endogenous ouabain is a compelling example of how a long-known molecule can continue to reveal new and unexpected biological roles.

References

- 1. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Ouabain-Sensitive α1 Na,K-ATPase Enhances Natriuretic Response to Saline Load - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utoledo.edu [utoledo.edu]

- 15. Liquid chromatography mass spectrometric analysis of ouabainlike factor in biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 18. Endogenous Ouabain: Recent Advances and Controversies - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamma-Strophanthin (Ouabain) as a Cardiac Glycoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-strophanthin, also known as ouabain, is a potent cardiac glycoside that has been a subject of extensive research due to its profound physiological effects. Historically used as an arrow poison and later as a therapeutic agent for heart conditions, its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a ubiquitous ion pump essential for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events, including an increase in intracellular sodium and calcium concentrations, resulting in a positive inotropic effect on the heart muscle. Beyond its classical role in ion transport modulation, ouabain is now recognized as a signaling molecule that can trigger various intracellular pathways, influencing cell growth, proliferation, and apoptosis. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, quantitative parameters of its interaction with Na+/K+-ATPase, experimental protocols for its study, and the intricate signaling pathways it modulates.

Mechanism of Action

The principal molecular target of this compound is the α-subunit of the Na+/K+-ATPase (sodium-potassium pump).[1][2] By binding to a specific site on the extracellular face of the pump, ouabain inhibits its enzymatic activity.[3] This inhibition disrupts the transport of three sodium ions out of the cell and two potassium ions into the cell, a process vital for maintaining the resting membrane potential and various cellular functions.[1]

The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ([Na+]i). This elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to work in a reverse mode.[4] Consequently, calcium ions are extruded less efficiently, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[4][5] In cardiac myocytes, this elevation in cytosolic calcium enhances the contractility of the heart muscle, a phenomenon known as a positive inotropic effect.[4]

Beyond this canonical pathway, ouabain has been shown to initiate intracellular signaling cascades independent of significant changes in bulk intracellular sodium and calcium concentrations.[6] Binding of ouabain to the Na+/K+-ATPase can induce conformational changes in the enzyme, allowing it to act as a signal transducer that interacts with neighboring proteins to activate downstream pathways.[7][8]

Quantitative Data

The interaction of this compound with Na+/K+-ATPase and its subsequent cellular effects can be quantified by several parameters. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Type/Tissue | Species | Reference(s) |

| IC50 | ||||

| Na+/K+-ATPase Activity | 15 nM | Canine kidney α1, Porcine cerebral cortex α3 | Canine, Porcine | [9] |

| 7.0 ± 2.5 nM | Human heart (very high affinity site) | Human | [10] | |

| 81 ± 11 nM | Human heart (high affinity site) | Human | [10] | |

| 48,000 nM | Rat Na+/K+-ATPase α1 isoform | Rat | [11] | |

| 58 nM | Rat Na+/K+-ATPase α2 isoform | Rat | [11] | |

| Kd (Dissociation Constant) | ||||

| 3H-ouabain binding | 3.6 ± 1.6 nM | Human heart (very high affinity site) | Human | [10] |

| 17 ± 6 nM | Human heart (high affinity site) | Human | [10] | |

| Plasma Concentration | ||||

| Basal level in mice | ~300 pM | Plasma | Mouse | [11] |

Table 1: Inhibition and Binding Affinity of Ouabain for Na+/K+-ATPase. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for ouabain's interaction with Na+/K+-ATPase from different sources and isoforms.

| Effect | Ouabain Concentration | Cell Type | Observations | Reference(s) |

| Increased [Ca2+]i | 100 nM | Mouse thymocytes | Increase of ~78 nM, dependent on both intracellular and extracellular Ca2+ pools. | [12] |

| Increased Diastolic [Ca2+]i | 1-100 µM | Rat cardiac myocytes | Dose-dependent increase. | [5] |

| [Ca2+]i Oscillations | Doses causing partial Na+/K+-ATPase inhibition | Renal epithelial cells | Induced regular, low-frequency oscillations. | [1] |

| Increased Reactive Oxygen Species (ROS) | 100 nM | A549, Hela, HCT116 cells | Significant increase in ROS production. | |

| Activation of ERK1/2 and CREB | 30 nM | Human iPSC-derived neurons | Activation of signaling pathways at non-toxic concentrations. | [13] |

Table 2: Dose-Response Effects of Ouabain on Intracellular Ion Concentrations and Signaling Events. This table summarizes the effects of different concentrations of ouabain on intracellular calcium levels and other signaling molecules.

Experimental Protocols

Measurement of Na+/K+-ATPase Activity

A common method to determine Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis through the quantification of inorganic phosphate (Pi) released. The ouabain-sensitive portion of the ATPase activity is considered to be the Na+/K+-ATPase activity.

Protocol Outline:

-

Membrane Preparation: Isolate crude plasma membranes from the tissue or cells of interest. This can be achieved through homogenization followed by differential centrifugation.

-

Reaction Mixture: Prepare two sets of reaction mixtures.

-

Total ATPase activity: Contains buffer (e.g., 30 mM imidazole-HCl), NaCl, KCl, and MgCl2.

-

Ouabain-insensitive ATPase activity: Same as the total activity mixture but includes a high concentration of ouabain (e.g., 1 mM) to inhibit Na+/K+-ATPase.

-

-

Enzyme Reaction:

-

Add the membrane preparation to both reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution like trichloroacetic acid.

-

-

Phosphate Determination:

-

Centrifuge the samples to pellet the protein.

-

Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

-

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[14]

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

The fluorescent indicator Fura-2 AM is widely used for ratiometric measurement of intracellular calcium.

Protocol Outline:

-

Cell Culture: Plate cells on glass coverslips suitable for microscopy.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.

-

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Capture the fluorescence emission at ~510 nm.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration and can be calibrated to give absolute calcium concentrations.[12][15][16][17][18]

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the activation of the ERK/MAPK signaling pathway by assessing the phosphorylation status of ERK1/2.

Protocol Outline:

-

Cell Treatment: Treat cultured cells with ouabain at the desired concentrations and for various time points.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2. The p-ERK signal is then normalized to the total ERK signal.[19][20][21][22]

Signaling Pathways

As a signaling molecule, this compound activates several intracellular pathways, primarily through the Na+/K+-ATPase acting as a receptor. Two of the most well-characterized pathways are the EGFR-Src-MAPK cascade and the PI3K-Akt pathway.

The EGFR-Src-MAPK Signaling Pathway

Binding of ouabain to the Na+/K+-ATPase can induce the formation of a signaling complex, often within specialized membrane microdomains called caveolae.[4][23] This leads to the activation of the non-receptor tyrosine kinase Src.[24] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), leading to the recruitment of adaptor proteins like Grb2 and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) cascade.[20][24] This pathway is implicated in the regulation of gene expression and cell growth.[8]

Caption: Ouabain-induced EGFR-Src-MAPK signaling cascade.

The PI3K-Akt Signaling Pathway